molecular formula C27H50N6O6S B549479 Bax inhibitor peptide V5 CAS No. 579492-81-2

Bax inhibitor peptide V5

Cat. No. B549479
CAS RN: 579492-81-2
M. Wt: 586.8 g/mol
InChI Key: NHMUTADCTDDWPV-YFNVTMOMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Bax inhibitor peptide V5” (BIP V5) is a cell-permeable pentapeptide based on the Ku70-Bax inhibiting domain . It acts as an effective inhibitor for Bax-mediated apoptosis . Bax is a pro-apoptotic member of Bcl-2 family proteins and plays an important role in mitochondria-dependent apoptosis .


Synthesis Analysis

BIP V5 is synthesized as a pentapeptide with the sequence VPMLK . It is available commercially and can be synthesized for research purposes .


Molecular Structure Analysis

The molecular formula of BIP V5 is C27H50N6O6S . Its molecular weight is 586.79 .


Chemical Reactions Analysis

BIP V5 interacts with Bax and prevents its conformational change and mitochondrial translocation . It reduces cell death in certain cells and has no significant effect on cell cycle arrest at the G2/M phase . It upregulates the expression of anti-apoptotic proteins Bcl-2 and XIAP, and downregulates the expression of apoptosis-inducing proteins Bax, Bad, and nuclear factor-κB-p65 .


Physical And Chemical Properties Analysis

BIP V5 is a white lyophilized solid . It is soluble in water at a concentration of 1 mg/mL .

Scientific Research Applications

Cytoprotection

BIP V5 is a cell-permeable pentapeptide that provides cytoprotection by inhibiting the pro-apoptotic protein Bax . It functions effectively to prevent Bax-mediated apoptosis, which is crucial in research involving cellular stress responses and the study of neurodegenerative diseases.

Cancer Research

In cancer cells, BIP V5 has shown to inhibit apoptosis induced by anti-cancer drugs such as cisplatin, etoposide, and doxorubicin . This application is significant in oncology research, where understanding the mechanisms of drug resistance and cell survival is vital for developing new therapeutic strategies.

Apoptosis Mechanism Studies

BIP V5 blocks the translocation of Bax to mitochondria, preventing its conformational change and subsequent cell death . This is particularly useful in apoptosis research, where scientists study the intricate pathways that regulate cell death and survival.

Diabetes Research

BIP V5 has been used in experimental models to enhance insulin secretion and inhibit apoptosis in pancreatic beta cells . This application is crucial in diabetes research, aiming to preserve beta-cell function and improve outcomes in diabetes management.

Molecular Interaction Studies

BIP V5 can be used to study the interaction between Bax and other proteins, such as Ku70 . This application is important in molecular biology research to understand how proteins interact and regulate cellular processes.

Mechanism of Action

Target of Action

The primary target of Bax inhibitor peptide V5 (BIP-V5) is the Bax protein . Bax is a pro-apoptotic member of the Bcl-2 family proteins and plays a crucial role in mitochondria-dependent apoptosis . Bax usually resides in the cytosol and translocates to the mitochondria following apoptotic stimuli .

Mode of Action

BIP-V5 is a cell-permeable pentapeptide that inhibits Bax translocation to the mitochondria . It interacts with Bax, prevents its conformational change, and inhibits its mitochondrial translocation . This interaction is competitive with Ku70, another protein that binds to Bax .

Biochemical Pathways

The inhibition of Bax translocation by BIP-V5 affects the apoptosis pathway. By preventing Bax from reaching the mitochondria, BIP-V5 disrupts the process of mitochondria-dependent apoptosis . This disruption can prevent cell death induced by various agents, including staurosporine, ultraviolet light, and anti-cancer drugs .

Pharmacokinetics

It is known that bip-v5 is a cell-permeable peptide , which suggests it can readily cross cell membranes to exert its effects. More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of BIP-V5.

Result of Action

The primary result of BIP-V5’s action is the inhibition of apoptosis . By preventing Bax translocation and subsequent mitochondrial-dependent apoptosis, BIP-V5 can protect cells from death induced by various stimuli . This cytoprotective effect has potential implications in the treatment of diseases where apoptosis plays a key role, such as cancer .

Action Environment

It is known that bip-v5 displays extended stability in culture medium, suggesting it may be relatively stable under various environmental conditions

Safety and Hazards

After handling BIP V5, it is recommended to wash hands thoroughly. It should not be ingested, and protective gloves, clothing, and eye/face protection should be worn when using this product . If swallowed, a poison center or doctor should be contacted .

Future Directions

BIP V5 has shown potential in cancer treatment as it inhibits Bax-mediated apoptosis . It has also been found to significantly improve islet function following isolation and improve islet graft function following transplantation in a mouse model . These findings suggest potential applications of BIP V5 in the treatment of diseases related to apoptosis, such as cancer and diabetes .

properties

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H50N6O6S/c1-16(2)15-20(24(35)31-19(27(38)39)9-6-7-12-28)32-23(34)18(11-14-40-5)30-25(36)21-10-8-13-33(21)26(37)22(29)17(3)4/h16-22H,6-15,28-29H2,1-5H3,(H,30,36)(H,31,35)(H,32,34)(H,38,39)/t18-,19-,20-,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHMUTADCTDDWPV-YFNVTMOMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCSC)NC(=O)C1CCCN1C(=O)C(C(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H50N6O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

586.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bax inhibitor peptide V5

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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